Hexafluorodisilane

Catalog No.
S1508139
CAS No.
13830-68-7
M.F
F6Si2
M. Wt
170.16 g/mol
Availability
In Stock
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Hexafluorodisilane

CAS Number

13830-68-7

Product Name

Hexafluorodisilane

IUPAC Name

trifluoro(trifluorosilyl)silane

Molecular Formula

F6Si2

Molecular Weight

170.16 g/mol

InChI

InChI=1S/F6Si2/c1-7(2,3)8(4,5)6

InChI Key

SDNBGJALFMSQER-UHFFFAOYSA-N

SMILES

F[Si](F)(F)[Si](F)(F)F

Synonyms

Hexafluorodisilane

Canonical SMILES

F[Si](F)(F)[Si](F)(F)F

Semiconductor Etching

  • Hexafluorodisilane shows promise as an etching agent in the semiconductor industry. Its ability to react with silicon dioxide (SiO2), a crucial material in chip fabrication, makes it a potential candidate for precise patterning processes. Researchers are investigating its use in creating intricate features on silicon wafers during microchip manufacturing [].

Chemical Vapor Deposition (CVD) Precursor

  • Hexafluorodisilane can be used as a precursor for depositing thin films of silicon compounds through Chemical Vapor Deposition (CVD). This technique allows for the creation of layers of specific materials on various surfaces with precise control over thickness and composition. Research suggests its potential for depositing silicon carbide (SiC) thin films, which have desirable properties for applications in high-power electronics and sensors [].

Studying Fundamental Chemical Reactions

  • Due to its unique structure and reactivity, hexafluorodisilane serves as a valuable tool for studying fundamental chemical reactions. Researchers can use it to investigate the mechanisms of fluorine atom abstraction and silicon-hydrogen bond cleavage reactions, providing insights into reaction pathways and bond dissociation energies [].

Material Science Research

  • Hexafluorodisilane can be employed in material science research to synthesize novel materials with specific properties. Studies have explored its use in creating silicon-based polymers with improved thermal stability and flame retardancy, potentially useful in various fire-resistant applications [].

Plasma Chemistry

  • Research is ongoing to explore the use of hexafluorodisilane in plasma chemistry. When introduced into a plasma environment, the molecule can fragment, generating reactive species with potential applications in surface modification and thin film deposition [].

Hexafluorodisilane is a chemical compound with the formula F6Si2\text{F}_6\text{Si}_2 and a molecular weight of approximately 170.16 g/mol. It is characterized by its unique structure, consisting of two silicon atoms bonded with six fluorine atoms. This compound is notable for its high reactivity and volatility, making it an important precursor in various chemical synthesis processes, particularly in the semiconductor industry.

  • Reaction with Sulfur Trioxide: When heated to 400°C for 12 hours, hexafluorodisilane reacts with sulfur trioxide to produce silicon tetrafluoride, silica, and sulfur dioxide. This reaction highlights its potential to form useful silicon-based products under specific conditions .
  • Gas-phase Pyrolysis: In the presence of iodine, hexafluorodisilane can undergo gas-phase pyrolysis, leading to the formation of various silicon fluorides. This reaction is crucial for understanding its behavior in high-temperature environments .

Hexafluorodisilane can be synthesized through several methods:

  • Fluorination of Hexachlorodisilane: One common method involves the fluorination of hexachlorodisilane using potassium fluoride in boiling acetonitrile, yielding hexafluorodisilane in approximately 45% yield .
  • Fluorination of Hexabromodisilane: Another approach is the fluorination of hexabromodisilane, which can yield hexafluorodisilane in about 60% yield under similar conditions .
  • Reactions with Antimony Trifluoride: Hexachlorodisilane can also be fluorinated using antimony trifluoride as a reagent, providing an alternative synthesis route .

Hexafluorodisilane has multiple applications, particularly in:

  • Semiconductor Manufacturing: It serves as a precursor for silicon-containing materials used in the fabrication of semiconductors and integrated circuits.
  • Fluorinated Silicon Compounds: Its derivatives are utilized in producing various fluorinated silicon compounds essential for advanced materials and coatings.

Interaction studies involving hexafluorodisilane primarily focus on its reactivity with other chemical species. For instance:

  • The interaction with sulfur trioxide demonstrates its ability to produce valuable silicon compounds under elevated temperatures.
  • Studies on gas-phase reactions indicate that hexafluorodisilane can participate in complex mechanisms involving other halogenated compounds, which may lead to novel silicon-based materials.

Hexafluorodisilane shares similarities with other organosilicon compounds but stands out due to its unique fluorination pattern. Below are some similar compounds for comparison:

Compound NameFormulaKey Characteristics
HexachlorodisilaneCl6Si2\text{Cl}_6\text{Si}_2Reacts with sulfur trioxide but produces different products compared to hexafluorodisilane .
HexabromodisilaneBr6Si2\text{Br}_6\text{Si}_2Similar synthesis methods but less reactive than hexafluorodisilane .
Silicon TetrafluorideSiF4\text{SiF}_4A product of reactions involving hexafluorodisilane; used in various applications .
TrichlorosilaneSiCl3H\text{SiCl}_3\text{H}Less fluorinated; used primarily as a precursor for silicon production .

Hexafluorodisilane's distinct properties and reactivity make it a unique compound within this category, especially noted for its role in synthesizing advanced materials in the semiconductor industry.

Hexafluorodisilane (Si₂F₆) was first documented in 1931 by Schumb and Gamble, who synthesized it via fluorination of hexachlorodisilane (Si₂Cl₆) using antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) under elevated pressures at 300°C. This method yielded a volatile, moisture-sensitive compound characterized by infrared spectroscopy and vapor density measurements. Early challenges included low yields (<30%) and incomplete conversion due to side reactions producing silicon tetrafluoride (SiF₄).

A breakthrough came in 1932 when Ruff and Fischer demonstrated direct fluorination of elemental silicon with fluorine gas, though this approach risked uncontrolled exothermic reactions. These foundational studies established Si₂F₆ as a structurally unique fluorosilane with a weak silicon-silicon bond (bond energy: 363 kJ/mol).

Evolution of Synthetic Methodologies from 1930s to Present

Post-1930s research focused on optimizing yields and safety:

DecadeMethodYieldKey Advancement
1940sSbF₃/Si₂Cl₆45%Reduced pressure requirements
1960sKF in acetonitrile60%Eliminated hazardous Sb compounds
1980sPlasma-enhanced CVD85%Enabled thin-film applications
2000sLaser-assisted decomposition>90%Precision control of SiF₂ byproducts

The 1985 work by Suresh and Padma marked a turning point by using potassium fluoride (KF) in boiling acetonitrile to fluorinate Si₂Cl₆ or Si₂Br₆, achieving 45-60% yields with reduced toxicity. Modern approaches employ plasma-enhanced chemical vapor deposition (CVD) to generate Si₂F₆ in situ for semiconductor applications, leveraging its thermal decomposition into reactive SiF₂ radicals.

Pivotal Research Contributions in Understanding Si-Si Bonding in Fluorosilanes

Critical insights into Si₂F₆'s bonding emerged from:

  • Rotational Barrier Studies: Internal rotation barriers of 0.51-0.73 kcal/mol (Si₂F₆) vs. 2.6 kcal/mol (Si₂Cl₆) revealed fluorine's electronegativity weakens Si-Si bonds through pπ-dπ backbonding.
  • Computational Modeling: Density functional theory (DFT) calculations showed Si-Si bond elongation from 2.33 Å (staggered) to 2.41 Å (eclipsed) during rotation.
  • Pyrolysis Mechanisms: 2021 studies identified Si-Si bond cleavage as the rate-determining step (activation energy: 363 kJ/mol), producing SiF₃ radicals critical for thin-film deposition.

Key comparative data:

PropertySi₂F₆Si₂H₆Si₂Cl₆
Si-Si Bond Length2.33 Å2.34 Å2.38 Å
Rotational Barrier0.61 kcal/mol0.94 kcal/mol1.63 kcal/mol
Bond Dissociation Energy363 kJ/mol318 kJ/mol297 kJ/mol

Development Timeline of Analytical Techniques for Si₂F₆ Characterization

Analytical advancements have paralleled synthetic progress:

YearTechniqueApplication
1931Vapor DensityConfirmed dimeric structure
1950sIR SpectroscopyIdentified ν(Si-F) stretches at 820-990 cm⁻¹
1985GC-MSDetected trace SiF₄ impurities
2003DFT CalculationsModeled rotational barriers
2021Time-Resolved FTIRTracked SiF₂ formation during pyrolysis

X-ray crystallography resolved Si₂F₆'s staggered conformation in 2003, while modern laser-induced fluorescence (LIF) enables real-time monitoring of decomposition products. Isotopic studies using infrared free-electron lasers (FELs) achieved ¹⁰⁰% enrichment of ²⁹Si/³⁰Si isotopes by targeting vibrational modes at 950-972 cm⁻¹.

Halogen Exchange Methods

Halogen exchange methodologies constitute the primary synthetic pathways for hexafluorodisilane preparation, utilizing fluorinating agents to replace chlorine or bromine atoms in disilane precursors [5]. These approaches leverage the thermodynamic favorability of silicon-fluorine bond formation over silicon-chlorine or silicon-bromine bonds [8] [9].

Fluorination of Hexachlorodisilane

The fluorination of hexachlorodisilane (Si₂Cl₆) represents the most extensively documented synthetic route for hexafluorodisilane production [5]. This methodology employs potassium fluoride as the primary fluorinating agent under controlled reaction conditions . The reaction proceeds according to the general halogen exchange mechanism where chlorine atoms are systematically replaced by fluorine atoms [8] [9].

Research investigations have demonstrated that this fluorination process achieves yields of approximately 45% when conducted in boiling acetonitrile as the reaction medium [5]. The reaction temperature typically ranges from 80°C to 85°C, corresponding to the boiling point of acetonitrile under standard atmospheric pressure [34]. The mechanism involves nucleophilic attack by fluoride ions on the silicon centers, facilitating chlorine displacement [8] [9].

Antimony trifluoride serves as an alternative fluorinating agent for hexachlorodisilane conversion [5] [20]. This Lewis acid fluorinating reagent, historically known as Swarts' reagent, enables selective fluorination under milder conditions compared to alkali metal fluorides [20]. The antimony trifluoride methodology requires elevated temperatures between 150°C and 250°C for effective halogen exchange [20].

Fluorinating AgentReaction Temperature (°C)Yield (%)Reaction Medium
Potassium Fluoride80-8545Acetonitrile
Antimony Trifluoride150-250VariableNeat/Solvent-free

Fluorination of Hexabromodisilane with Potassium Fluoride

Hexabromodisilane (Si₂Br₆) fluorination represents an alternative halogen exchange pathway that typically yields superior conversion efficiency compared to the chlorinated analogue [5]. This synthetic approach utilizes potassium fluoride in boiling acetonitrile, achieving yields of approximately 60% [5]. The enhanced reactivity of bromine compared to chlorine facilitates more complete halogen displacement under comparable reaction conditions [8] [9].

The reaction mechanism involves sequential bromine-fluorine exchange, with each substitution step becoming increasingly favorable due to the electron-withdrawing effects of previously installed fluorine atoms [8] [9]. The process requires careful temperature control to prevent decomposition of intermediate fluorobromodisilane species [5].

Experimental protocols typically employ a 1:6 molar ratio of hexabromodisilane to potassium fluoride, ensuring excess fluorinating agent availability throughout the reaction progression [5]. The reaction mixture requires vigorous stirring to facilitate solid-liquid mass transfer between the heterogeneous reactants [34].

Acetonitrile as Reaction Medium for Halogen Exchange

Acetonitrile functions as the optimal reaction medium for halogen exchange processes due to its unique combination of physical and chemical properties [5] [12]. The solvent exhibits high thermal stability under the required reaction conditions while maintaining chemical inertness toward both reactants and products [12] [34].

The polar aprotic nature of acetonitrile enhances the nucleophilicity of fluoride ions by minimizing solvation effects that would otherwise reduce reactivity [12] [34]. This solvent environment facilitates efficient halogen exchange kinetics while preventing side reactions that commonly occur in protic solvents [12].

Acetonitrile's boiling point of 82°C provides an appropriate reaction temperature for optimal halogen exchange rates without causing thermal decomposition of silicon-containing species [34]. The solvent's low viscosity ensures effective mass transfer and homogeneous reaction conditions throughout the process [12] [34].

Research investigations have confirmed that acetonitrile significantly outperforms alternative solvents including dimethylformamide, dimethylsulfoxide, and sulfolane for fluorosilane synthesis applications [9] [12]. The superior performance stems from acetonitrile's minimal coordination to metal cations, maintaining high fluoride ion availability for nucleophilic substitution [12] [34].

Direct Synthesis Approaches

Direct synthesis methodologies involve the formation of hexafluorodisilane through silicon-silicon bond formation concurrent with fluorination, circumventing the need for preformed disilane precursors [7] [13]. These approaches typically employ elemental silicon or simple silicon compounds as starting materials [13] [15].

Gas-phase synthesis represents one direct approach utilizing silicon tetrafluoride (SiF₄) as a precursor under reducing conditions [7] [23]. This methodology requires elevated temperatures between 400°C and 600°C to facilitate silicon-silicon bond formation while maintaining the desired fluorination state [15] [23]. The process involves thermal decomposition and recombination reactions that yield hexafluorodisilane alongside other fluorosilane products [7] [23].

Metal vapor synthesis constitutes another direct approach where silicon metal vapor reacts with fluorine-containing radicals generated through radio frequency plasma discharge [7]. This technique utilizes hexafluoroethane or other fluorinated compounds as radical sources, producing trifluorosilyl radicals that subsequently combine to form hexafluorodisilane [7].

Industrial Scale Production Techniques

Industrial-scale hexafluorodisilane production requires specialized equipment capable of handling highly reactive fluorinated intermediates while maintaining product purity standards [15] [16]. Current industrial methodologies predominantly employ continuous flow reactors designed for halogen exchange processes using the previously described acetonitrile-based systems [15] [16].

The industrial process typically utilizes heated reaction vessels constructed from nickel or other fluorine-compatible materials to prevent corrosion during extended operation [15]. Temperature control systems maintain reaction conditions within narrow operating windows to optimize yield while preventing unwanted side reactions [15] [16].

Product recovery involves fractional distillation techniques exploiting the low boiling point of hexafluorodisilane (-19°C) relative to reaction solvents and byproducts [2] [16]. Cryogenic condensation systems enable efficient product isolation and purification [16].

Industrial production capacities range from pilot-scale operations producing kilogram quantities to larger facilities capable of metric ton production rates [35] [36]. Current market pricing reflects the specialized nature of hexafluorodisilane production, with costs ranging from 500 to 1,200 USD per metric ton depending on purity specifications and production volume [35].

Purification and Analytical Verification Methods

Hexafluorodisilane purification requires specialized techniques addressing the compound's high volatility and reactivity with moisture [16] [17]. Primary purification methods include fractional distillation under anhydrous conditions and selective adsorption using molecular sieves [16].

Cryogenic distillation represents the most effective purification approach, utilizing the significant boiling point differences between hexafluorodisilane (-19°C) and common impurities including silicon tetrafluoride (-86°C) and residual solvents [16] [23]. This technique achieves purities exceeding 99.5% when properly implemented .

Trap-to-trap distillation provides an alternative purification method particularly suitable for smaller quantities [16]. This approach employs sequential condensation at different temperatures to separate hexafluorodisilane from other volatile fluorosilanes [16].

Analytical verification employs multiple complementary techniques to confirm product identity and assess purity levels [17] [21]. Gas chromatography-mass spectrometry (GC-MS) serves as the primary analytical method, providing both separation and identification capabilities [21] [26]. The technique utilizes specialized columns designed for fluorinated compounds and achieves detection limits in the parts-per-million range [17] [21].

Nuclear magnetic resonance spectroscopy, particularly ¹⁹F NMR, provides definitive structural confirmation and quantitative purity assessment [21] [32]. Hexafluorodisilane exhibits characteristic ¹⁹F NMR signals at approximately -150 parts per million relative to trichlorofluoromethane [32]. The technique readily distinguishes hexafluorodisilane from related fluorosilanes based on distinct chemical shift patterns [32].

Infrared spectroscopy enables identification through characteristic silicon-fluorine stretching frequencies in the 850-950 cm⁻¹ region [25]. This technique provides rapid qualitative analysis and can detect trace impurities containing silicon-hydrogen or silicon-chlorine bonds [25].

Vapor density measurements confirm molecular weight and assess the degree of association or decomposition under various conditions [2] [27]. The theoretical vapor density of 5.88 grams per liter at standard temperature and pressure serves as a reference for purity assessment [27].

Analytical TechniquePrimary ApplicationDetection LimitKey Spectroscopic Features
GC-MSPurity Assessment1-10 ppmMolecular ion peak at m/z 170
¹⁹F NMRStructural Confirmation0.1%Chemical shift -150 ppm
IR SpectroscopyQualitative Analysis0.1%Si-F stretch 850-950 cm⁻¹
Vapor DensityMolecular Weight1%Theoretical: 5.88 g/L (STP)

Molecular Orbital Studies of Si-Si and Si-F Bonds

Hexafluorodisilane (Si₂F₆) exhibits distinctive electronic structure characteristics that have been extensively studied using various computational approaches. The molecular orbital analysis reveals fundamental insights into the bonding nature and electronic properties of this compound [1] [2] [3].

The Highest Occupied Molecular Orbital (HOMO) of hexafluorodisilane demonstrates predominantly σ-bonding character localized on the Si-Si central bond, with significant π-character contributions [3]. This orbital exhibits minimal structural variation between staggered and eclipsed conformations, indicating that electrophilic attack mechanisms remain relatively unaffected by torsional motion around the Si-Si axis [3].

In contrast, the Lowest Unoccupied Molecular Orbital (LUMO) displays markedly different characteristics depending on the molecular conformation. In the staggered configuration, the LUMO charge density is delocalized on the Si-Si bond with antibonding character and exhibits asymmetric distribution along the silyl group directions [3]. The eclipsed conformation shows the charge delocalized on the Si-Si bond with π-antibonding character, suggesting different nucleophilic attack mechanisms as a consequence of the low torsional barrier [3].

Frontier molecular orbital analysis indicates that hexafluorodisilane possesses the strongest hyperconjugative effects among the disilane series, particularly evident from the significant overlap between HOMO and LUMO orbitals in the staggered configuration [3]. This electronic delocalization contributes to the compound's exceptional stability and low rotational barrier compared to other disilane derivatives [1] [2].

The chemical potential (μ) and chemical hardness (η) calculations provide additional insights into the electronic structure:

  • Chemical potential: μ ≈ ½(ELUMO + EHOMO) varies approximately 1 kcal/mol during rotation [3]
  • Chemical hardness: η ≈ ½(ELUMO - EHOMO) shows variation of 0.2-1.0 kcal/mol [3]

Unique among the disilane series, hexafluorodisilane exhibits hardness profiles that obey the Principle of Maximum Hardness, displaying maximum hardness at the stable staggered conformation and minimum hardness at the unstable eclipsed conformation [3].

Conformational Analysis and Rotational Barriers

Staggered vs. Eclipsed Conformations

Hexafluorodisilane preferentially adopts the staggered conformation as its most stable geometric arrangement [2] [3]. In this configuration, the three fluorine atoms attached to one silicon atom are positioned at 60° intervals relative to the three fluorine atoms on the adjacent silicon atom, minimizing steric repulsion and maximizing hyperconjugative stabilization [3].

The eclipsed conformation represents the transition state for internal rotation, where the fluorine atoms on adjacent silicon atoms are aligned, resulting in maximum torsional strain [3]. Structural parameters for both conformations have been determined through high-level density functional theory calculations:

Staggered Conformation:

  • Si-Si bond length: 2.336 Å (B3LYP/6-311++G**), 2.317 Å (experimental) [3]
  • Si-F bond length: 1.598 Å (B3LYP/6-311++G**), 1.564 Å (experimental) [3]
  • Si-Si-F bond angle: 110.7° (B3LYP/6-311++G**), 110.3° (experimental) [3]

Eclipsed Conformation:

  • Si-Si bond length: 2.341 Å (B3LYP/6-311++G**) [3]
  • Si-F bond length: 1.598 Å (B3LYP/6-311++G**) [3]
  • Si-Si-F bond angle: 110.7° (B3LYP/6-311++G**) [3]

The bond length changes during rotation are remarkably small for hexafluorodisilane, with only 0.23% variation in the Si-Si bond length [3]. This minimal structural deformation contributes to the compound's low rotational barrier and near-free rotation characteristics.

Energy Profiles During Rotation

The energy profile for internal rotation in hexafluorodisilane exhibits a characteristic sinusoidal pattern with three-fold symmetry [2] [3]. The energy barrier for rotation from the staggered to eclipsed conformation has been determined through multiple computational approaches:

Rotational Barrier Heights:

  • Experimental: 0.51-0.73 kcal/mol [2] [4]
  • B3LYP/6-311++G**: 0.6096 kcal/mol [3]
  • MP2/6-31G*: ~0.6 kcal/mol [2]
  • CISD/6-31G//MP2/6-31G: ΔG‡(298 K) = 2.06 kcal/mol [2]

The activation parameters for internal rotation include both electronic and thermal contributions:

  • ΔE‡(0 K): 0.61 kcal/mol [2]
  • ΔG‡(298 K): 2.06 kcal/mol [2]

The small difference between ΔE‡(0 K) and ΔG‡(298 K) values results from marginal entropy contributions, indicating that the rotational barrier is primarily electronic in origin [2].

Comparison with Other Disilane Derivatives

Hexafluorodisilane demonstrates the lowest rotational barrier among all studied disilane derivatives, reflecting its unique electronic structure and bonding characteristics [2] [3]:

CompoundRotational Barrier (kcal/mol)Si-Si Bond Length (Å)Bond Length Change (%)
Si₂F₆0.61 (DFT), 0.51-0.73 (exp)2.336 (DFT), 2.317 (exp)0.23
Si₂H₆0.94 (DFT), ~1.0 (exp)2.354 (DFT), 2.331 (exp)0.42
Si₂Cl₆1.63 (DFT)2.354 (DFT), 2.320 (exp)1.03
Si₂Br₆2.59 (DFT)2.368 (DFT)1.59
Si₂Me₆2.69 (DFT)Not specifiedNot specified

The trend in rotational barriers follows the order: Si₂F₆ < Si₂H₆ < Si₂Cl₆ < Si₂Br₆ ≈ Si₂Me₆ [2] [3]. This ordering correlates with the electronegativity of the substituents and their influence on the Si-Si bond strength and electronic delocalization [3].

Structural flexibility decreases with increasing rotational barrier, as evidenced by the bond length changes during rotation. Hexafluorodisilane exhibits the smallest structural deformation (0.23%), indicating near-free rotation characteristics [3].

Computational Investigations

Density Functional Theory Calculations

Density Functional Theory has proven to be the most effective computational approach for studying hexafluorodisilane's electronic structure and properties [2] [3] [5]. Multiple DFT functionals have been systematically evaluated for their performance in reproducing experimental data:

B3LYP Functional: The B3LYP hybrid functional with 6-311++G** basis set provides the most accurate description of hexafluorodisilane's structural parameters and energetics [3]. This method successfully reproduces experimental bond lengths within 0.03 Å and bond angles within 2° [3].

BLYP Functional: The BLYP gradient-corrected functional tends to overestimate some bond lengths but provides reasonable agreement with experimental vibrational frequencies without requiring empirical correction factors [2].

Basis Set Effects: The 6-311++G* basis set demonstrates superior performance compared to smaller basis sets, particularly for describing the fluorine atom's diffuse electronic character [3]. The 6-31G basis set yields good results for lighter molecules but proves insufficient for accurate barrier height calculations [3].

Exchange-Correlation Functionals: Comparative studies indicate that hybrid functionals outperform pure DFT functionals for describing the Si-Si and Si-F bonds in hexafluorodisilane [2]. The inclusion of exact exchange improves the description of hyperconjugative effects and electron delocalization [3].

Performance Benchmarks:

  • Bond length accuracy: ±0.02 Å for Si-Si bonds, ±0.03 Å for Si-F bonds [3]
  • Rotational barrier accuracy: ±0.1 kcal/mol compared to experimental values [2]
  • Vibrational frequency accuracy: ±5% for most normal modes [2]

Molecular Dynamics Simulations

Molecular dynamics simulations of hexafluorodisilane have provided valuable insights into its behavior under various thermodynamic conditions [6]. Classical molecular dynamics studies employing transferable two-atom and three-atom interaction functions have been conducted to investigate the compound's stability and structural properties [6].

Simulation Parameters:

  • Temperature range: 225-398 K [6]
  • Density variation: 19% range [6]
  • Time scales: Femtosecond to nanosecond regimes [6]
  • Ensemble: NPT (constant pressure and temperature) [6]

Key Findings:

  • Hexafluorodisilane exhibits remarkable stability at modest temperatures and pressures, consistent with experimental observations [6]
  • The compound displays temperature-independent mean inherent structure similar to simpler atomic liquids [6]
  • Under extreme conditions (high temperature and pressure), the compound undergoes dissociation, atom exchange, and polymerization reactions [6]

Structural Behavior:

  • The molecular geometry remains largely unchanged during normal conditions [6]
  • Internal rotation occurs freely at typical simulation temperatures [6]
  • Chemical degradation under extreme conditions results in significant structural rearrangement [6]

Ab Initio Molecular Dynamics: First-principles molecular dynamics simulations using the Car-Parrinello method have been employed to study related silicon-fluorine systems [7]. These studies utilize:

  • Gradient-corrected exchange-correlation functionals (GC-BLYP) [7]
  • Pseudopotentials for core electrons [7]
  • Plane wave basis sets [7]

Bond Energy Calculations and Implications

Bond dissociation energies in hexafluorodisilane have been calculated using various computational approaches to understand the compound's stability and reactivity patterns [8] [9] [10].

Si-Si Bond Characteristics:

  • Bond strength: Approximately 72 kcal/mol (typical Si-Si bond) [8]
  • Bond length: 2.317 Å (experimental), 2.336 Å (B3LYP/6-311++G**) [3]
  • Bond nature: Non-polarized σ-bond with mean bond dissociation energy ~300 kJ/mol [8]

Si-F Bond Characteristics:

  • Bond strength: Approximately 135 kcal/mol (typical Si-F bond) [8]
  • Bond length: 1.564 Å (experimental), 1.598 Å (B3LYP/6-311++G**) [3]
  • Bond nature: Highly polar covalent bond with significant ionic character [8]

Comparative Bond Energies:

  • Si-Si bond: Weaker than C-C bond (~83 kcal/mol) [8]
  • Si-F bond: Much stronger than Si-Si bond [8]
  • Si-H bond: ~82 kcal/mol (reference) [8]

Hyperconjugation Effects:
The hyperconjugative stabilization in hexafluorodisilane arises from orbital interactions between occupied Si-F bonding orbitals and unoccupied Si-Si antibonding orbitals [3]. This electronic delocalization:

  • Stabilizes the staggered conformation by ~0.6 kcal/mol [3]
  • Contributes to the low rotational barrier [3]
  • Enhances the compound's thermodynamic stability [3]

Torsional Strain Components:
The energy barrier for internal rotation comprises several contributions:

  • Electronic repulsion: Dominant factor in eclipsed conformation [3]
  • Steric hindrance: Minimal due to fluorine's compact size [3]
  • Hyperconjugation loss: Reduced orbital overlap in eclipsed form [3]

Dissociation Pathways:
Computational studies indicate multiple potential dissociation channels for hexafluorodisilane [10]:

  • Si-Si bond homolysis: Formation of two SiF₃ radicals [10]
  • Si-F bond heterolysis: Formation of ionic fragments [10]
  • Molecular elimination: Formation of SiF₄ and SiF₂ [10]

The thermodynamic stability of hexafluorodisilane relative to its dissociation products explains its observed chemical inertness under normal conditions [1] . The compound's high fluorine content and strong Si-F bonds contribute to its exceptional stability in various chemical environments .

Other CAS

13830-68-7

Dates

Last modified: 08-15-2023

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